An In-depth Technical Guide to (4-Methoxypyrimidin-5-yl)boronic acid: Properties and Applications
An In-depth Technical Guide to (4-Methoxypyrimidin-5-yl)boronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
(4-Methoxypyrimidin-5-yl)boronic acid is a heterocyclic organoboron compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its structural features, particularly the pyrimidine core, make it an attractive moiety for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the synthesis of kinase inhibitors.
Core Chemical and Physical Properties
(4-Methoxypyrimidin-5-yl)boronic acid is a white to off-white solid. While specific experimental data for some physical properties of this exact molecule are not widely published, data for structurally similar compounds provide valuable estimations. Boronic acids, in general, are known for their stability under anhydrous conditions but can be susceptible to degradation pathways such as dehydration to form boroxines, oxidation, and protodeboronation. For long-term storage, it is recommended to keep the compound at -20°C in a tightly sealed container under an inert atmosphere.
| Property | Value/Information | Source |
| CAS Number | 909187-37-7 | [1] |
| Molecular Formula | C₅H₇BN₂O₃ | |
| Molecular Weight | 153.93 g/mol | |
| Synonyms | 4-Methoxypyrimidin-5-boronic Acid, B-(4-methoxy-5-pyrimidinyl)boronic Acid | |
| Appearance | White to off-white powder | |
| Melting Point | Data not available for the title compound. For the analogous (2,4-dimethoxypyrimidin-5-yl)boronic acid: 113-117 °C. | [2] |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO. The related (2-Methoxypyrimidin-5-yl)boronic acid has a solubility of 350 mg/mL in DMSO. | |
| pKa | Data not available. | |
| Stability | Susceptible to dehydration, oxidation, and protodeboronation. Store at -20°C for long-term stability. |
Synthesis and Reactivity
The synthesis of pyrimidine-5-boronic acids can be achieved through various synthetic routes. A common approach involves the halogen-metal exchange of a halopyrimidine followed by borylation.
Experimental Protocol: Synthesis of a Pyrimidine Boronic Acid (Representative)
The following protocol is adapted from the synthesis of the structurally similar (4-Methoxypyridin-2-YL)boronic acid and is representative of a general approach to this class of compounds.
Step 1: Halogenation of the Pyrimidine Core
A common precursor for the synthesis of pyrimidine boronic acids is a halogenated pyrimidine. Various methods for the synthesis of substituted pyrimidines are available in the literature.
Step 2: Lithiation and Borylation
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Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the starting halopyrimidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature. Stir the reaction mixture at this temperature for 1-2 hours to ensure the complete formation of the lithiated intermediate.
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Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the mixture to warm slowly to room temperature and stir overnight.
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Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid. Remove the organic solvent under reduced pressure. Adjust the pH of the aqueous layer to induce precipitation of the boronic acid.
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Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system.
Caption: General synthesis workflow for pyrimidine boronic acids.
Application in Suzuki-Miyaura Cross-Coupling
(4-Methoxypyrimidin-5-yl)boronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
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Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), (4-Methoxypyrimidin-5-yl)boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents).
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Solvent Addition: Add a degassed solvent system (e.g., toluene, 1,4-dioxane, often with water).
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Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-120 °C) for the required time (2-24 hours). Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery: Targeting the VCP/p97 Signaling Pathway
The pyrimidine scaffold is a common feature in a multitude of biologically active compounds. Pyrimidine-containing boronic acids, such as (4-Methoxypyrimidin-5-yl)boronic acid, are instrumental in the synthesis of inhibitors targeting various signaling pathways implicated in diseases like cancer. One such target is the Valosin-containing protein (VCP), also known as p97.
VCP/p97 is an ATPase that plays a critical role in cellular protein homeostasis by mediating the degradation of misfolded proteins through the ubiquitin-proteasome system (UPS).[3] Inhibition of VCP/p97 disrupts this process, leading to an accumulation of ubiquitinated proteins, which can trigger stress in the endoplasmic reticulum and ultimately induce apoptosis (programmed cell death) in cancer cells.[4] A study has reported the discovery of novel pyrimidine molecules containing a boronic acid moiety as potent inhibitors of VCP/p97.[3]
Caption: Inhibition of the VCP/p97 pathway by a pyrimidine boronic acid derivative.
References
- 1. 909187-37-7|(4-Methoxypyrimidin-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are VCP inhibitors and how do they work? [synapse.patsnap.com]




